CG347B

HDAC6 Epigenetics Inhibition

CG347B (CAS: 1598426-03-9) is a small molecule that acts as a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb enzyme involved in the deacetylation of cytoplasmic proteins such as α-tubulin and cortactin, and in the regulation of cellular processes including protein trafficking, cell migration, and stress response. It is a pyrimidine derivative (ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate) with a molecular weight of 283.33 g/mol, a purity of ≥98% (HPLC), and solubility in DMSO of up to 250 mg/mL.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
Cat. No. B606620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCG347B
SynonymsCG347B;  CG-347B;  CG 347B; 
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19)
InChIKeyCTTSUGRYXUPYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CG347B: A Selective HDAC6 Inhibitor for Epigenetic and Oncology Research


CG347B (CAS: 1598426-03-9) is a small molecule that acts as a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb enzyme involved in the deacetylation of cytoplasmic proteins such as α-tubulin and cortactin, and in the regulation of cellular processes including protein trafficking, cell migration, and stress response . It is a pyrimidine derivative (ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate) with a molecular weight of 283.33 g/mol, a purity of ≥98% (HPLC), and solubility in DMSO of up to 250 mg/mL [1].

Why Generic Substitution of CG347B with Other HDAC6 Inhibitors Is Not Advisable


Although multiple HDAC6 inhibitors are commercially available, they exhibit significant variation in their potency, selectivity, and functional effects in biological assays. For example, the structurally distinct HDAC6 inhibitor HPOB has a reported IC50 of 56 nM against HDAC6 , while the highly potent CAY10603 has an IC50 of 2 pM [1]. This range of potency and the potential for off-target effects necessitate careful selection of the appropriate tool compound for a given experimental system. Substituting CG347B with a different HDAC6 inhibitor without rigorous validation could lead to confounding results, as differences in potency, selectivity, and cellular activity can profoundly impact experimental outcomes. The following quantitative evidence demonstrates the specific and well-defined characteristics of CG347B that inform its appropriate use.

Quantitative Evidence Supporting the Specific Use of CG347B in HDAC6-Targeted Research


CG347B Demonstrates High Potency Against HDAC6 with an IC50 of 4 nM

CG347B is a potent inhibitor of HDAC6, exhibiting an IC50 of 4 nM. This value is comparable to that of Tubacin, another well-characterized selective HDAC6 inhibitor, which also has an IC50 of 4 nM . This level of potency places CG347B among the more active HDAC6 inhibitors, ensuring robust target engagement at nanomolar concentrations in biochemical assays.

HDAC6 Epigenetics Inhibition

CG347B Partially Rescues IL-4-Mediated Foxp3 Repression in Primary Murine CD4+ T Cells

In primary naive CD4+ T cells isolated from WT B6 mice and cultured under Treg-polarizing conditions, treatment with 200 nM CG347B for 48 hours partially rescued the inhibition of Foxp3 expression induced by IL-4 (15 ng/mL) [1]. This effect is specific to the HDAC6 inhibitory activity of CG347B, as other HDAC inhibitors with different selectivity profiles (e.g., the pan-HDAC inhibitor SAHA, the class I HDAC inhibitor MS-275, and the HDAC3-selective inhibitor RGFP966) were also tested in this system, demonstrating differential modulation of Foxp3 expression [1]. This result positions CG347B as a functional probe for investigating HDAC6's role in regulatory T cell biology.

Immunology Treg Foxp3

CG347B Exhibits High Solubility in DMSO for Versatile In Vitro and In Vivo Formulation

CG347B demonstrates a high solubility in DMSO, with a reported maximum of up to 250 mg/mL (~882.36 mM) [1]. This solubility profile is advantageous for preparing concentrated stock solutions for in vitro assays and for formulating the compound for in vivo studies. For in vivo administration, a clear solution of CG347B can be prepared at ≥6.25 mg/mL (22.06 mM) using a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1]. This contrasts with some other HDAC inhibitors which may have more limited solubility, requiring specialized formulations or limiting achievable doses in animal models.

Solubility Formulation In Vivo

CG347B's Chemical Scaffold Enables the Synthesis of Other Metalloenzyme Inhibitors

Beyond its direct use as an HDAC6 inhibitor, CG347B is also recognized as a valuable structural scaffold in the synthesis of other metalloenzyme inhibitors [1]. This property is explicitly noted in the patent literature, where CG347B is described as an intermediate for generating a broader range of metalloenzyme-targeting compounds [2]. This dual functionality distinguishes CG347B from other HDAC6 inhibitors that are solely used as probe compounds and cannot be easily derivatized for further chemical exploration.

Scaffold Synthesis Metalloenzyme

CG347B Shows No Effect on HtrA1 Expression in Cisplatin-Resistant NSCLC Cells

In NCI-H460/CDDP cells, a model of cisplatin-resistant non-small cell lung cancer (NSCLC), treatment with CG347B did not significantly alter the expression of high-temperature requirement factor serine peptidase 1 (HtrA1) at either the mRNA or protein level [1]. This is a critical piece of information for researchers studying the role of HtrA1 in cisplatin resistance, as it demonstrates that CG347B does not confound this specific pathway. While this is a negative result, it is highly valuable for experimental design, as it indicates that CG347B can be used to study HDAC6 inhibition in this context without interfering with HtrA1-mediated mechanisms of resistance.

HtrA1 NSCLC Cisplatin Resistance

Optimal Research and Industrial Applications for CG347B Based on Verified Evidence


Investigating HDAC6 Function in Regulatory T Cell Biology

The ability of CG347B to partially rescue IL-4-induced Foxp3 repression in primary CD4+ T cells at a concentration of 200 nM (as shown in Section 3) makes it a valuable tool for dissecting the role of HDAC6 in Treg differentiation and function. Researchers studying immunological tolerance or autoimmune disease can use CG347B to specifically interrogate HDAC6-dependent pathways in T cell biology.

Validating HDAC6 as a Target in Cisplatin-Resistant NSCLC Models

The finding that CG347B does not alter HtrA1 expression in NCI-H460/CDDP cells (as detailed in Section 3) allows researchers to confidently employ this compound in studies of cisplatin-resistant NSCLC. This specificity enables the unambiguous attribution of any observed phenotypic changes to HDAC6 inhibition, rather than to off-target effects on the HtrA1 pathway.

Synthetic Chemistry for Generating Novel Metalloenzyme Inhibitors

The recognition of CG347B as a structural scaffold in the patent literature (WO2018165520A1, cited in Section 3) positions it as a key starting material for medicinal chemists aiming to develop new inhibitors targeting zinc-dependent metalloenzymes. Its use as a building block can accelerate the synthesis of diverse compound libraries for hit-to-lead optimization.

Biochemical and Cell-Based Assays Requiring Potent HDAC6 Inhibition

With a demonstrated IC50 of 4 nM against HDAC6 (equipotent to the benchmark inhibitor Tubacin, as shown in Section 3), CG347B is well-suited for use in a variety of biochemical and cell-based assays where potent and selective inhibition of HDAC6 is required. Its high solubility in DMSO (up to 250 mg/mL) facilitates the preparation of stable stock solutions, minimizing experimental variability due to compound precipitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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